molecular formula C10H11N3O B2494092 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile CAS No. 121348-13-8

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile

Cat. No. B2494092
M. Wt: 189.218
InChI Key: CHYVQFKBKDSBRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including structures similar to 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, often involves multi-step reactions. These reactions might include the condensation of acetylthiophenes or acetylfuran with aldehydes, followed by Michael addition reactions with malononitrile under specific conditions to yield substituted nicotinonitriles (Greiner‐Bechert & Otto, 1992). Another pathway involves the reaction of 3-anilinoenones with active methylene nitrile to form nicotinonitrile derivatives (Al-Omran et al., 2013).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by spectroscopy and X-ray studies. These methods provide insights into the compound's crystalline structure and electronic configuration. For instance, studies have demonstrated the use of X-ray crystallography to elucidate the structure of synthesized nicotinonitrile compounds, confirming their expected molecular geometry (Soliman et al., 2017).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions are essential for further functionalizing the nicotinonitrile core and developing new compounds with potential biological activities. The reactivity of the nicotinonitrile group allows for the synthesis of diverse derivatives with varied properties (Challa et al., 2021).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for different applications, including pharmaceuticals and materials science. Analysis of these properties is often conducted using spectroscopic methods and crystalline structure determination (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitriles, such as reactivity, stability, and pKa, play a crucial role in their chemical behavior and potential applications. Understanding these properties is essential for the design and synthesis of new compounds with desired activities and functions. Studies have focused on the synthesis and evaluation of nicotinonitriles to explore their chemical behavior and potential as intermediates in organic synthesis (Dyachenko, 2019).

Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been used in the synthesis of antiprotozoal agents. Research demonstrates its effectiveness in creating compounds with significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, two causative agents of sleeping sickness and malaria, respectively. For instance, one study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing curative effects in a mouse model for T. b. r. at oral dosages as low as 5 mg/kg (Ismail et al., 2003).

Multi-Component Synthesis in Aqueous Medium

A novel method was developed for synthesizing 2-amino nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, in an aqueous medium. This efficient single-pot strategy involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate, using tetrabutyl ammonium bromide as a catalyst. This process highlights the compound's versatility in organic synthesis (Kurumurthy et al., 2015).

Synthesis of Deuterium-Labelled Compounds

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been utilized in the synthesis of deuterium-labelled compounds for medicinal chemistry. One study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, a variant labeled with deuterium, which is often used in tracing and study of drug metabolism and pharmacokinetics (Ismail & Boykin, 2004).

Synthesis and Antioxidant Evaluation

Another application involves the synthesis of various nicotinonitriles, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, and their evaluation as antioxidants. This shows the potential of this compound in contributing to the discovery of new antioxidant agents (Gouda et al., 2016).

properties

IUPAC Name

5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8(5-11)10(12-3)13-6/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVQFKBKDSBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NC)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile

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